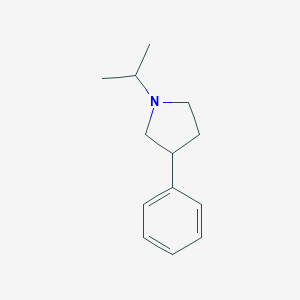
3-Phenyl-1-(propan-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(propan-2-yl)pyrrolidine, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and has since gained popularity as a cognitive enhancer. Phenylpiracetam is known for its ability to improve memory, focus, and attention span. It is also believed to have neuroprotective properties and may be useful in the treatment of certain neurological disorders.
Mechanism of Action
The exact mechanism of action of 3-Phenyl-1-(propan-2-yl)pyrrolidinetam is not fully understood. However, it is believed to work by increasing the activity of certain neurotransmitters in the brain, including acetylcholine, dopamine, and norepinephrine. This increased activity may lead to improved cognitive function, as well as enhanced physical performance.
Biochemical and Physiological Effects
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It has been found to increase glucose metabolism in the brain, which may contribute to its cognitive-enhancing properties. It has also been shown to increase the release of certain hormones, including cortisol and adrenocorticotropic hormone (ACTH), which may be responsible for its stimulant-like effects.
Advantages and Limitations for Lab Experiments
Phenylpiracetam has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, there are also some limitations to its use. Phenylpiracetam is a controlled substance in some countries, which may limit its availability for research purposes. It is also relatively expensive compared to other nootropic drugs.
Future Directions
There are several potential future directions for research on 3-Phenyl-1-(propan-2-yl)pyrrolidinetam. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to fully understand the mechanism of action of 3-Phenyl-1-(propan-2-yl)pyrrolidinetam and to identify any potential side effects or safety concerns.
Synthesis Methods
Phenylpiracetam is synthesized from piracetam, another nootropic drug. The synthesis involves the addition of a phenyl group to the pyrrolidone nucleus of piracetam. The process is carried out using various reagents and solvents, including chloroform, sodium hydroxide, and phenylmagnesium bromide. The final product is a white crystalline powder that is soluble in water.
Scientific Research Applications
Phenylpiracetam has been the subject of numerous scientific studies, which have investigated its effects on cognitive function, physical performance, and neurological disorders. One study found that 3-Phenyl-1-(propan-2-yl)pyrrolidinetam improved memory and learning in rats, while another study showed that it enhanced cognitive function in healthy human volunteers. Other studies have suggested that 3-Phenyl-1-(propan-2-yl)pyrrolidinetam may be useful in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.3 g/mol |
IUPAC Name |
3-phenyl-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-11(2)14-9-8-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
IKRKNBZNWVMXDM-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)N1CCC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)


![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)


![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)


![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)